2,4,6-Triphenyl-1-(prop-2-en-1-yl)pyridinium tetrafluoroborate
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Overview
Description
2,4,6-Triphenyl-1-(prop-2-en-1-yl)pyridinium tetrafluoroborate: is an organic compound known for its unique structure and properties. It is a pyridinium salt with a tetrafluoroborate counterion, and it has applications in various fields such as organic synthesis, catalysis, and electrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of 2,4,6-Triphenylpyridine: The starting material, 2,4,6-triphenylpyridine, is synthesized by reacting benzaldehyde with acetophenone in the presence of a base.
Alkylation: The 2,4,6-triphenylpyridine is then alkylated with prop-2-en-1-yl bromide in an organic solvent under heating conditions to form 2,4,6-triphenyl-1-(prop-2-en-1-yl)pyridinium bromide.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products:
Oxidation: Formation of corresponding pyridinium oxides.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
Chemistry:
- Used as a catalyst in organic synthesis, particularly in C-C bond formation and C-H bond functionalization reactions .
- Acts as an intermediate in the synthesis of other complex organic molecules .
Biology:
Medicine:
- Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations .
Industry:
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the application. In catalysis, it acts as an electron transfer agent, facilitating the transfer of electrons between reactants. In biological systems, it can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar structure but with a pyrylium core instead of a pyridinium core.
9-Mesityl-10-methylacridinium tetrafluoroborate: Another pyridinium salt with different substituents.
2,4,6-Trimethylpyrylium tetrafluoroborate: A pyrylium salt with methyl groups instead of phenyl groups.
Uniqueness: 2,4,6-Triphenyl-1-(prop-2-en-1-yl)pyridinium tetrafluoroborate is unique due to its specific combination of a pyridinium core with a prop-2-en-1-yl group and tetrafluoroborate counterion, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
2,4,6-triphenyl-1-prop-2-enylpyridin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N.BF4/c1-2-18-27-25(22-14-8-4-9-15-22)19-24(21-12-6-3-7-13-21)20-26(27)23-16-10-5-11-17-23;2-1(3,4)5/h2-17,19-20H,1,18H2;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDGGEWCQKAVSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C=CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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